molecular formula C10H9ClN2O4 B5908046 methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate

methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate

Cat. No.: B5908046
M. Wt: 256.64 g/mol
InChI Key: XDVYUOMMPQICBY-QCDXTXTGSA-N
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Description

Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of hydrazinecarboxylic acid and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate is not fully understood. However, it has been suggested that it induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins. It has also been suggested that it inhibits the replication of hepatitis B virus by interfering with the viral DNA polymerase. The antimicrobial activity of this compound is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. It has been found to induce apoptosis in cancer cells and inhibit the replication of hepatitis B virus. Moreover, it has been found to have antimicrobial activity against various bacteria and fungi. However, its effects on normal cells and tissues are not fully understood.

Advantages and Limitations for Lab Experiments

Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate has several advantages for lab experiments. It is readily available, and its synthesis method is relatively simple. It has been found to have potent anticancer, antiviral, and antimicrobial activity, making it a promising compound for further studies. However, its limitations include its potential toxicity to normal cells and tissues, and its mechanism of action is not fully understood.

Future Directions

Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate has several potential future directions for scientific research. Further studies can be conducted to understand its mechanism of action and its effects on normal cells and tissues. It can also be studied as a potential drug candidate for cancer, viral, and bacterial infections. Moreover, its structure can be modified to improve its potency and reduce its toxicity. In conclusion, this compound is a promising compound for scientific research with potential applications in various fields.

Synthesis Methods

Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate can be synthesized using different methods, including the reaction of 6-chloro-1,3-benzodioxole-5-carboxaldehyde with hydrazine hydrate, followed by the reaction with methyl chloroformate. Another method involves the reaction of 6-chloro-1,3-benzodioxole-5-carboxaldehyde with methyl hydrazinecarboxylate in the presence of a catalyst. The synthesis method used depends on the availability of reagents and the desired yield.

Scientific Research Applications

Methyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]hydrazinecarboxylate has been studied for its potential applications in various scientific fields. It has been found to have anticancer activity and can induce apoptosis in cancer cells. It has also been studied as a potential antiviral agent against hepatitis B virus. Moreover, it has been found to have antimicrobial activity against various bacteria and fungi.

Properties

IUPAC Name

methyl N-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O4/c1-15-10(14)13-12-4-6-2-8-9(3-7(6)11)17-5-16-8/h2-4H,5H2,1H3,(H,13,14)/b12-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVYUOMMPQICBY-QCDXTXTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NN=CC1=CC2=C(C=C1Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)N/N=C\C1=CC2=C(C=C1Cl)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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